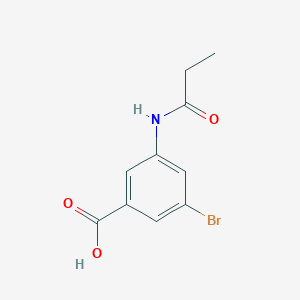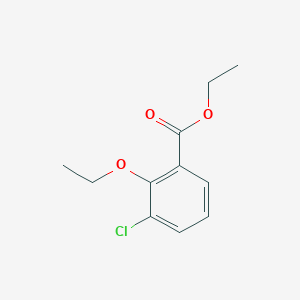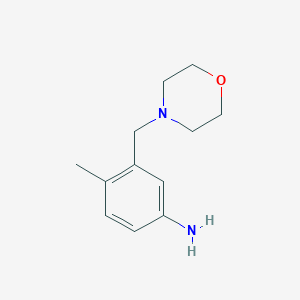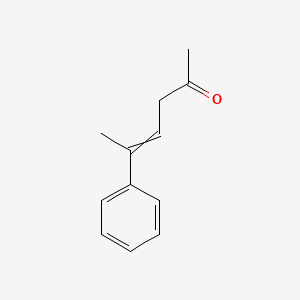
4-Hexen-2-one, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Phenylhex-4-en-2-one is an organic compound characterized by a phenyl group attached to a hexenone backbone. This compound is notable for its unique structural configuration, where the phenyl group is positioned at the fifth carbon of the hexenone chain, and the double bond is in the Z-configuration. This configuration imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-phenylhex-4-en-2-one typically involves the aldol condensation of benzaldehyde with 3-pentanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the formation of the Z-isomer.
Industrial Production Methods: On an industrial scale, the production of (Z)-5-phenylhex-4-en-2-one can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: (Z)-5-phenylhex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of (Z)-5-phenylhex-4-en-2-one can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Phenylhexanol.
Substitution: Nitro-phenylhexenone, sulfonyl-phenylhexenone, and halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-5-phenylhex-4-en-2-one is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: In medicine, (Z)-5-phenylhex-4-en-2-one is being investigated for its potential role in drug development, particularly in the synthesis of compounds with analgesic and anti-cancer properties.
Industry: Industrially, the compound is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of (Z)-5-phenylhex-4-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.
Comparison with Similar Compounds
(E)-5-phenylhex-4-en-2-one: The E-isomer of the compound, which has different physical and chemical properties due to the trans-configuration of the double bond.
Phenylhexane: A saturated analog without the double bond, exhibiting different reactivity and applications.
Benzylacetone: A structurally related compound with a different position of the phenyl group.
Uniqueness: (Z)-5-phenylhex-4-en-2-one is unique due to its Z-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it distinct from its E-isomer and other related compounds, providing unique advantages in various applications.
Properties
CAS No. |
35151-11-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-phenylhex-4-en-2-one |
InChI |
InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
LZVVXQDWHWOTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC=C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


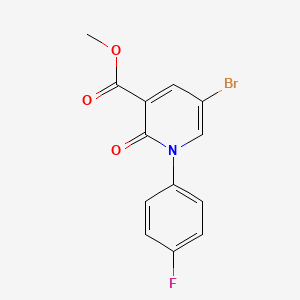
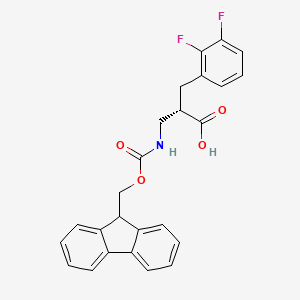
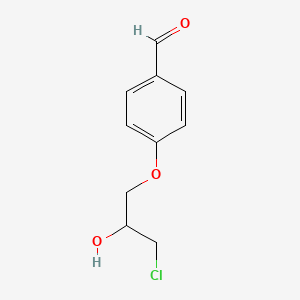
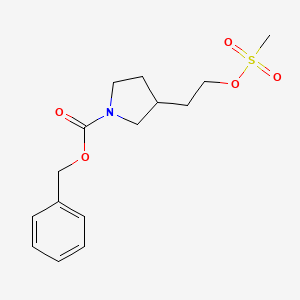
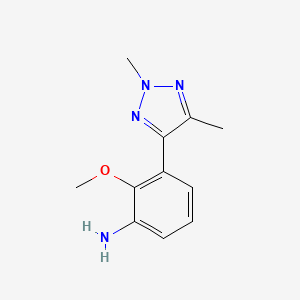

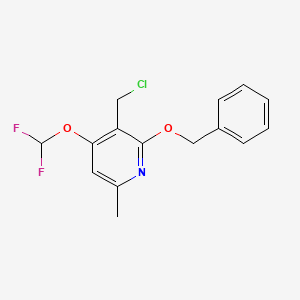
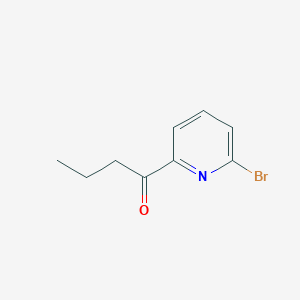
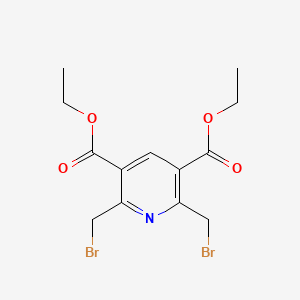
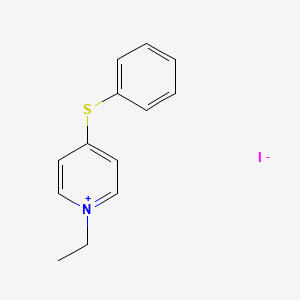
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
